![molecular formula C13H9N5O B028527 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 104615-28-3](/img/structure/B28527.png)
2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a member of the quinazolinone family and has been found to possess a range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine are varied. This compound has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been shown to have antitumor effects, which may be due to its ability to inhibit the activity of topoisomerase II.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine in lab experiments include its ability to selectively target certain enzymes and receptors in the body, as well as its broad range of biological activities. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are numerous future directions for research on 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine. One potential area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can be achieved through a number of different methods. One commonly used method involves the reaction of 2-aminobenzonitrile with furfurylamine in the presence of a catalyst such as copper(II) chloride. The resulting intermediate is then reacted with sodium azide and triethylorthoformate to yield the final product.
Applications De Recherche Scientifique
The potential applications of 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine in scientific research are numerous. This compound has been found to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Propriétés
Numéro CAS |
104615-28-3 |
|---|---|
Nom du produit |
2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine |
Formule moléculaire |
C13H9N5O |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C13H9N5O/c14-13-15-9-5-2-1-4-8(9)12-16-11(17-18(12)13)10-6-3-7-19-10/h1-7H,(H2,14,15) |
Clé InChI |
WTQTWLIUVOLCCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)N)C4=CC=CO4 |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)N)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



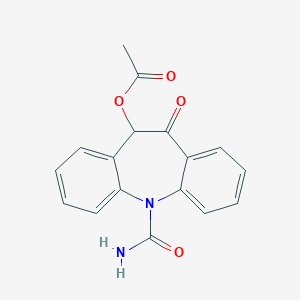
![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)
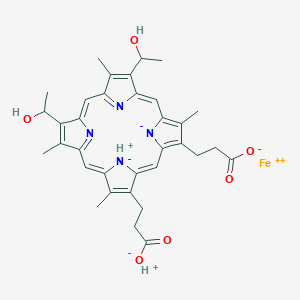
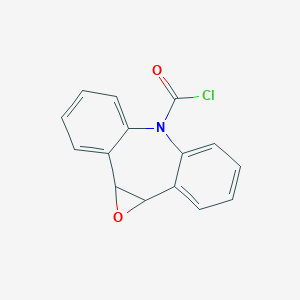
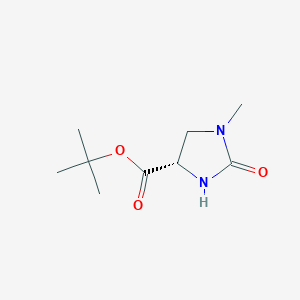

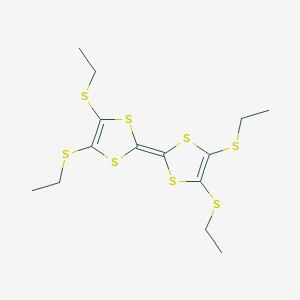
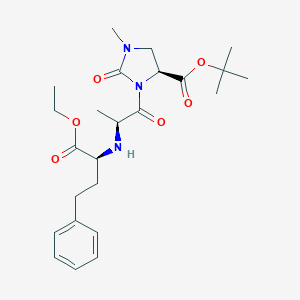
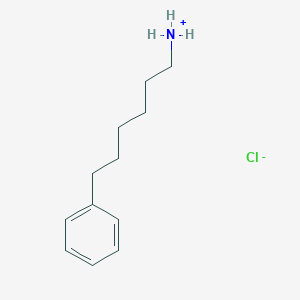
![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)


![4-[4-(4-Fluorophenyl)-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl]pyridine](/img/structure/B28488.png)
![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)